![molecular formula C12H22Cl2N2 B6344005 N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride CAS No. 1240578-26-0](/img/structure/B6344005.png)
N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride is an organic compound with the molecular formula C12H21ClN2 . It is a derivative of aniline, featuring a dimethylamino group attached to a phenyl group . This compound is mainly used as an intermediate to produce dyes .
Molecular Structure Analysis
The molecular structure of N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride consists of 12 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 chlorine atoms . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy, which are not available in the current sources.Chemical Reactions Analysis
N,N-Dimethylaniline, a related compound, undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as explosive . It is also lithiated with butyllithium . Methylating agents attack the amine to give the quaternary ammonium salt .Aplicaciones Científicas De Investigación
1. Structural Investigations
The structure of dimer associates of aniline and n-propylamine with various solvents has been investigated, providing insights into the stable configurations and structural and energy characteristics of these compounds (Novakov et al., 2005).
2. Chemical Synthesis
Research has explored the sequential coupling of transesterification of cyclic carbonates with selective N-methylation of anilines, which is an important step in the synthesis of various N,N-dimethyl derivatives (Selva et al., 2008).
3. Fluorescent Thermometry
A study on N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline demonstrates its potential in ratiometric fluorescent thermometry, offering a unique approach to temperature detection (Cao et al., 2014).
4. Photochemical Reactions
Research on 2-(4-N,N-dimethylaminophenyl) heterocycles revealed efficient synthesis methods via photolysis, contributing to the understanding of photochemical reactions involving N,N-dimethyl derivatives (Guizzardi et al., 2000).
5. N-Alkylation Studies
Investigations into the N-alkylation of aniline using dimethyl carbonate have been conducted, providing insights into the synthesis of N,N-dimethyl aniline, a key step in various chemical synthesis processes (Liang-fu, 2011).
6. Chemoselectivity in Methylation
Studies have shown the chemoselective mono-N-methylation of anilines using dimethyl carbonate, highlighting the selective nature of this reaction which is crucial in organic synthesis (Selva et al., 2003).
7. Continuous Flow Methylation
Research into the selective N-monomethylation of anilines under continuous flow conditions has been conducted, illustrating the efficiency and scalability of this process in industrial applications (Seo et al., 2017).
8. Charge Transfer Studies
The study of substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted compounds has provided valuable insights into the photochemical behavior of these molecules (Yang et al., 2004).
Safety and Hazards
The safety data sheet for N,N-Dimethylaniline, a related compound, indicates that it is combustible and suspected of causing cancer . It is toxic if swallowed, in contact with skin, or if inhaled . It is also toxic to aquatic life with long-lasting effects . Similar precautions should be taken when handling N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride.
Propiedades
IUPAC Name |
N,N-dimethyl-4-(propylaminomethyl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.2ClH/c1-4-9-13-10-11-5-7-12(8-6-11)14(2)3;;/h5-8,13H,4,9-10H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFFARXELFFUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)N(C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

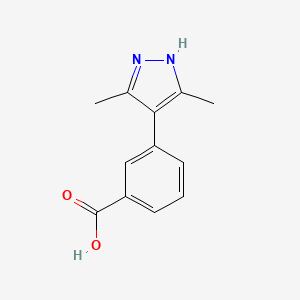
![2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343930.png)
![(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6343935.png)
amine hydrochloride](/img/structure/B6343943.png)
![2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343950.png)
![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6343956.png)
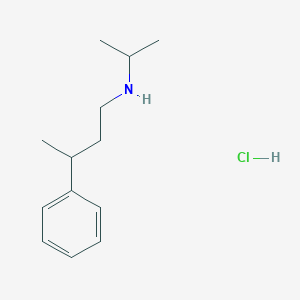

amine hydrochloride](/img/structure/B6343968.png)
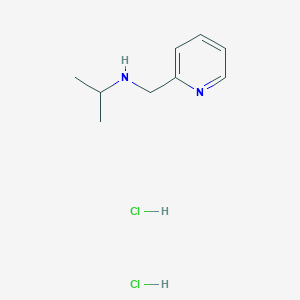
amine hydrochloride](/img/structure/B6343971.png)
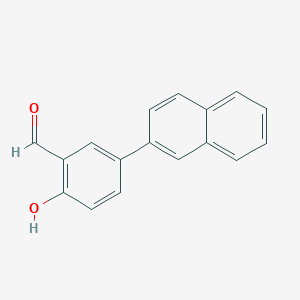
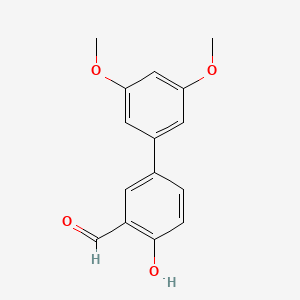
amine hydrochloride](/img/structure/B6343990.png)